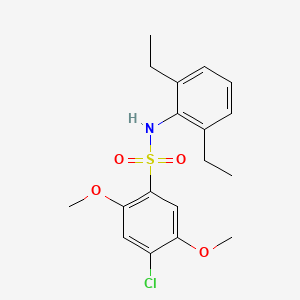![molecular formula C11H22ClNO2 B7454110 3-[1-(dimethylamino)cyclohexyl]propanoicacidhydrochloride](/img/structure/B7454110.png)
3-[1-(dimethylamino)cyclohexyl]propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a propanoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which is achieved through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dimethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through esterification or amidation reactions, depending on the specific synthetic route chosen.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Nucleophiles: Nucleophiles like sodium azide, sodium cyanide, and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives with different functional groups.
科学的研究の応用
3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways involved in inflammation, pain perception, and other physiological responses.
類似化合物との比較
Similar Compounds
3-[1-(dimethylamino)cyclohexyl]propanoic acid: The free acid form of the compound.
3-[1-(dimethylamino)cyclohexyl]propanoic acid methyl ester: A methyl ester derivative.
3-[1-(dimethylamino)cyclohexyl]propanoic acid ethyl ester: An ethyl ester derivative.
Uniqueness
3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where solubility and stability are critical factors.
特性
IUPAC Name |
3-[1-(dimethylamino)cyclohexyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)11(9-6-10(13)14)7-4-3-5-8-11;/h3-9H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNQEQGNVIUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
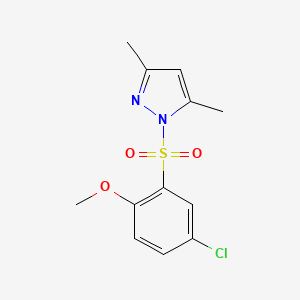
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)
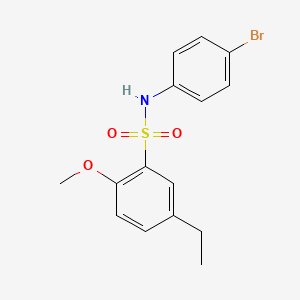
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
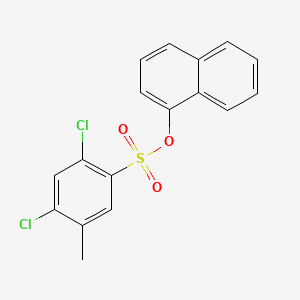
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
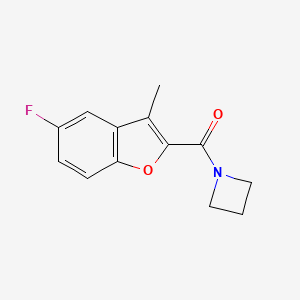
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
